molecular formula C24H30N4O4S B2614200 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252910-92-1

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2614200
CAS No.: 1252910-92-1
M. Wt: 470.59
InChI Key: IASZCGYRQSUVGK-UHFFFAOYSA-N
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Description

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H30N4O4S and its molecular weight is 470.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel heterocyclic compounds, including thiazolopyrimidines and oxadiazepines derived from related chemical structures, has been explored. These compounds have been synthesized through various chemical reactions involving key intermediates like visnaginone and khellinone. The synthesized compounds were characterized using elemental and spectral analysis techniques such as IR, NMR, and MS to elucidate their chemical structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

  • Some synthesized compounds have been screened for their biological activities, showing promising results in terms of COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. For instance, specific compounds demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac, along with significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Antihypertensive Effects

  • Derivatives of the compound with variations in the phenylpiperazinylalkyl substitution have been synthesized and evaluated for their antihypertensive effects in animal models. Specific substitutions at various positions of the phenyl ring were found to influence the potency of these compounds as antihypertensive agents (Russell et al., 1988).

Antagonistic Activity on Receptors

  • Some derivatives were found to be potent ligands for alpha 1 adrenoceptors, displaying significant in vitro affinity. Modifications in the structure of these compounds resulted in selectivity for alpha 1 over other receptors, showcasing their potential as selective receptor antagonists (Russo et al., 1991).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with a piperazine derivative containing a methoxyphenyl group and a 2-oxoethyl group. The reaction is carried out in the presence of a suitable base and solvent to yield the desired product.", "Starting Materials": [ "Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "4-methoxyphenylpiperazine", "2-oxoethyl chloride", "3-methylbutylamine", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: 4-methoxyphenylpiperazine is reacted with 2-oxoethyl chloride in the presence of a base and solvent to yield 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl chloride.", "Step 2: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is reacted with 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl chloride in the presence of a base and solvent to yield 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

1252910-92-1

Molecular Formula

C24H30N4O4S

Molecular Weight

470.59

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H30N4O4S/c1-17(2)8-10-27-23(30)22-20(9-15-33-22)28(24(27)31)16-21(29)26-13-11-25(12-14-26)18-4-6-19(32-3)7-5-18/h4-7,9,15,17H,8,10-14,16H2,1-3H3

InChI Key

IASZCGYRQSUVGK-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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